N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride
Description
N¹-(3,4-Dimethylphenyl)-beta-alaninamide hydrochloride is a synthetic organic compound characterized by a beta-alaninamide backbone substituted with a 3,4-dimethylphenyl group. Its molecular formula is C₁₁H₁₅ClN₂O, with a molecular weight of 234.7 g/mol. Structural characterization tools such as SHELX and ORTEP-III are critical for determining its crystallographic properties.
Properties
IUPAC Name |
3-amino-N-(3,4-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNILXIPDZDYGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride can be synthesized through the reaction of 3,4-dimethylaniline with beta-alanine in the presence of a suitable catalyst. The reaction typically involves the use of acidic or basic catalysts to facilitate the formation of the amide bond . The reaction conditions may vary, but common conditions include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of N1-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N¹-(4-Ethylphenyl)-beta-alaninamide Hydrochloride
- Molecular Formula : C₁₁H₁₅ClN₂O (same backbone, substituent: 4-ethylphenyl).
- Key Differences : The 4-ethyl group increases hydrophobicity compared to the 3,4-dimethyl substitution. This may enhance membrane permeability but reduce aqueous solubility .
- Availability : Supplied by multiple vendors, indicating stable synthesis protocols.
N¹-(2-Fluorophenyl)-beta-alaninamide Hydrochloride
- Molecular Formula : C₉H₁₀ClFN₂O.
- Fluorine’s inductive effect may also increase metabolic stability .
N¹-(2,4-Dimethylphenyl)-beta-alaninamide Hydrochloride
Backbone and Functional Group Modifications
Metcaraphen Hydrochloride
- Molecular Formula: C₂₀H₃₁NO₂·HCl.
- Structure : Features a cyclopentanecarboxylate ester backbone with a 3,4-dimethylphenyl group.
- Key Differences : The ester group and larger molecular weight (353.93 g/mol) suggest distinct pharmacokinetic profiles, such as prolonged half-life but reduced solubility compared to alaninamide derivatives .
Ropivacaine-Related Compounds (e.g., USP Ropivacaine Related Compound A)
- Molecular Formula : C₁₇H₂₆N₂O·HCl·H₂O (328.88 g/mol).
- Structure : Piperidine-2-carboxamide backbone with 2,6-dimethylphenyl substitution.
- The 2,6-dimethyl substitution contrasts with the 3,4-dimethyl group in the target compound, highlighting positional effects on bioactivity .
Physicochemical and Pharmacological Insights
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility Inference |
|---|---|---|
| N¹-(3,4-Dimethylphenyl)-beta-alaninamide HCl | 234.7 | Moderate (balanced lipophilicity) |
| N¹-(2-Fluorophenyl)-beta-alaninamide HCl | 228.6 | Lower (fluorine enhances lipid solubility) |
| Metcaraphen HCl | 353.93 | Low (bulky ester group) |
Substituent Effects on Bioactivity
- 3,4-Dimethylphenyl : Enhances lipophilicity and may improve blood-brain barrier penetration but could increase off-target binding.
- 2,6-Dimethylphenyl (Ropivacaine analogues) : Favors interactions with hydrophobic pockets in voltage-gated sodium channels, a trait exploited in local anesthetics .
Biological Activity
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O
- Molar Mass : Approximately 228.72 g/mol
- Structure : The compound features a beta-alanine backbone with a 3,4-dimethylphenyl substituent, which contributes to its unique biological properties.
Biological Activities
This compound exhibits several noteworthy biological activities:
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
- Antidepressant Properties : Preliminary studies show that it may have antidepressant effects, although further investigation is necessary to confirm these findings.
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in various animal models, indicating that this compound may also possess this activity .
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
- Protein Interactions : The 3,4-dimethylphenyl group can engage in π-π interactions with aromatic residues in proteins. The beta-alaninamide moiety is capable of forming hydrogen bonds with amino acid residues, potentially modulating enzyme or receptor activity.
- Receptor Binding : Investigations into receptor binding affinities may reveal the specific pathways through which this compound exerts its biological effects.
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
In research focused on anticonvulsant activity, compounds structurally related to this compound were tested in maximal electroshock (MES) seizure models. These studies indicated that certain analogues provided robust protection against seizures with favorable pharmacokinetic profiles. This suggests that this compound could be further explored for similar therapeutic applications .
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA.
- Karl Fischer Titration : For water content analysis in hygroscopic hydrochloride salts.
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
Advanced Consideration :
Contradictory stability data (e.g., pH-dependent hydrolysis rates) require mechanistic studies. LC-MS/MS can characterize degradation pathways, while Arrhenius modeling predicts shelf life .
How does the dimethylphenyl substituent influence biological activity, and what assays validate these effects?
Basic Research Question
The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays include:
- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Enzyme Inhibition : Fluorescence-based assays for metabolic enzymes (e.g., monoamine oxidases) .
Advanced Consideration :
Conflicting activity data (e.g., agonist vs. antagonist effects) may arise from stereochemical variations. Chiral HPLC separation of enantiomers followed by SPR or ITC can resolve structure-activity relationships .
What computational tools are effective for modeling interactions between this compound and biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in receptor pockets (e.g., GPCRs).
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100+ ns trajectories.
- QSAR : Machine learning models (e.g., Random Forest) trained on analogs to predict ADMET properties .
Validation : Cross-check computational results with experimental SPR or microscale thermophoresis (MST) data to resolve discrepancies in binding affinity predictions .
How can batch-to-batch variability in hydrochloride salt formation be minimized?
Advanced Research Question
Variability often stems from inconsistent counterion stoichiometry. Strategies include:
- pH Monitoring : Maintain pH <2 during salt formation to ensure protonation.
- Ternary Phase Diagrams : Optimize solvent/antisolvent ratios (e.g., ethanol/ethyl acetate) for consistent crystallization.
- PXRD : Verify salt form consistency using reference patterns from the Cambridge Structural Database .
What are the best practices for resolving spectral overlaps in NMR analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
